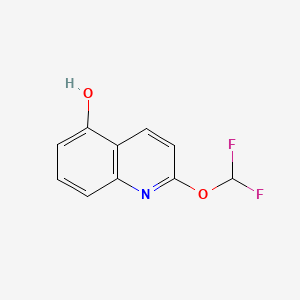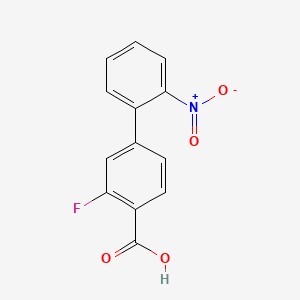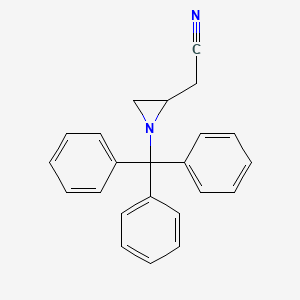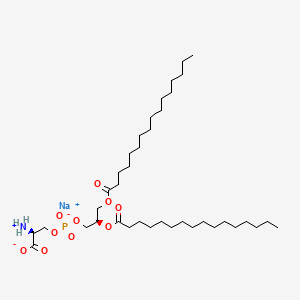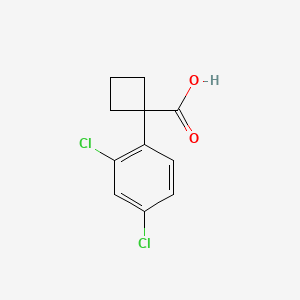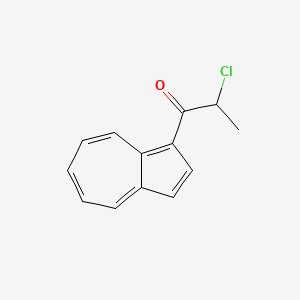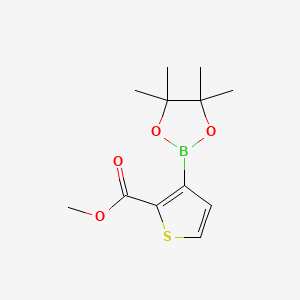![molecular formula C12H22N2O2 B597230 tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1251005-45-4](/img/structure/B597230.png)
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” is a chemical compound with the Inchi Code 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” is represented by the formula C12H22N2O2 .Physical And Chemical Properties Analysis
“tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” has a molecular weight of 226.32 . It is a white to yellow solid or liquid . The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 2.81, indicating its lipophilicity . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.79 .Aplicaciones Científicas De Investigación
Environmental Presence and Impact
Synthetic Phenolic Antioxidants (SPAs), including compounds related to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, are widely used in various products to prevent oxidative damage. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in multiple environmental matrices, indicating their widespread dissemination and potential environmental impact. Studies suggest that some SPAs may pose risks of hepatic toxicity, endocrine disruption, and carcinogenic effects, highlighting the need for future research on safer alternatives (Liu & Mabury, 2020).
Decomposition and Environmental Remediation
Research on the decomposition of Methyl tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the feasibility of using radio frequency (RF) plasma for environmental remediation of contaminants similar to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. This method could be an effective approach for the degradation and conversion of hazardous compounds into less harmful substances (Hsieh et al., 2011).
Microbial Degradation
The microbial degradation of fuel oxygenates such as MTBE, and by extension related compounds, is a critical area of study for understanding the fate of these substances in the environment. Microcosm studies have shown that MTBE and tert-Butyl Alcohol (TBA), a key intermediate in the degradation process, can be biodegraded under various conditions, although the efficiency and pathways of degradation can be highly site-specific. This research suggests potential bioremediation strategies for contaminants related to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (Schmidt et al., 2004).
Chemical Synthesis and Industrial Application
Studies on the synthesis and application of azines and the graphical synthetic routes of pharmaceutical compounds like vandetanib demonstrate the chemical versatility and utility of tert-butyl-based compounds in pharmaceutical synthesis and other industrial applications. These reviews and studies indicate the potential of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate and related chemicals in the synthesis of N-heterocycles and as intermediates in the production of complex molecules (Mi, 2015), (Philip et al., 2020).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
tert-butyl 1,8-diazaspiro[3.5]nonane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDLLXOIJNMILT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719157 |
Source


|
| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |
CAS RN |
1251005-45-4 |
Source


|
| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)
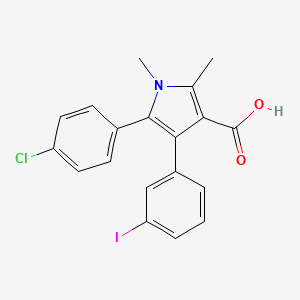
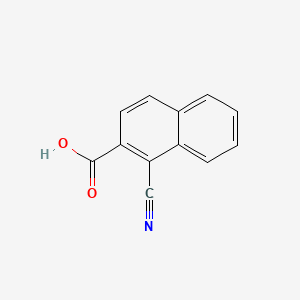

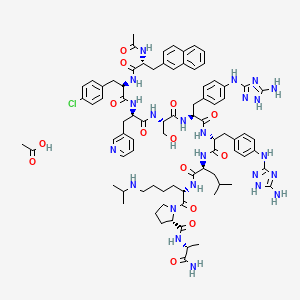

![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)
